molecular formula C25H21N3O5S2 B2576721 (Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-18-9

(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2576721
M. Wt: 507.58
InChI Key: FKKPJJAFURMIOZ-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H21N3O5S2 and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A study by Ali et al. (2012) focused on the design, synthesis, and evaluation of new iminothiazolidin-4-one acetate derivatives as potent and selective inhibitors of aldose reductase (ALR2), a key enzyme involved in the development of diabetic complications. These inhibitors, including methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, showed high inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, J. Iqbal, MedChemComm, 2012.

Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against human epidemic-causing bacterial strains. This research highlights the potential of such compounds in developing antimicrobial agents N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey, Results in Chemistry, 2019.

Anticonvulsant Evaluation of Indoline Derivatives

Nath et al. (2021) designed and synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds for anticonvulsant activities. Their research demonstrates the therapeutic potential of these compounds in epilepsy treatment R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, Journal of Molecular Structure, 2021.

properties

IUPAC Name

methyl 2-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c1-33-23(29)16-27-21-8-4-5-9-22(21)34-25(27)26-24(30)18-10-12-19(13-11-18)35(31,32)28-15-14-17-6-2-3-7-20(17)28/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKPJJAFURMIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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